n-Benzoyl-d-alanine

Beschreibung

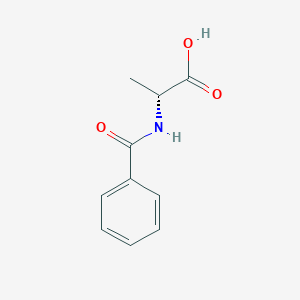

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-benzamidopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQVHNZEONHPQG-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

n-Benzoyl-d-alanine chemical structure and properties

An In-depth Technical Guide to N-Benzoyl-D-alanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound. The information is intended to support research and development activities in the fields of medicinal chemistry, biochemistry, and pharmacology.

Chemical Structure and Properties

This compound is a derivative of the amino acid D-alanine where the amino group is acylated with a benzoyl group.[1] This modification is significant in peptide synthesis as the benzoyl group acts as a protecting group for the amine functionality.[2]

Chemical Structure:

The chemical structure of this compound is depicted below.

Diagram: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound and its related stereoisomers are summarized in the table below for easy comparison.

| Property | This compound | N-Benzoyl-L-alanine | N-Benzoyl-DL-alanine |

| CAS Number | 17966-60-8[1] | 2198-64-3[3] | 1205-02-3[4] |

| Molecular Formula | C₁₀H₁₁NO₃[1] | C₁₀H₁₁NO₃[3] | C₁₀H₁₁NO₃[4] |

| Molecular Weight | 193.20 g/mol [1] | 193.20 g/mol [3] | 193.20 g/mol [4] |

| Appearance | Off-white to light yellow solid[1] | Solid[5] | White crystal[6] |

| Melting Point | 128-134 °C[1] | 139-142 °C[3] | 165.5 °C[6] |

| Solubility | Very slightly soluble in water[7] | - | Very slightly soluble in water[6] |

| Optical Rotation | [α]D²⁰ = -5.5 ± 1º (c=1 in MeOH)[1] | - | - |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Description |

| ¹H NMR (DMSO-d₆, 90 MHz) | δ (ppm): 12 (s, 1H, COOH), 8.69 (d, 1H, NH), 7.93 (m, 2H, Ar-H), 7.5 (m, 3H, Ar-H), 4.49 (m, 1H, α-CH), 1.44 (d, 3H, β-CH₃)[8] |

| ¹³C NMR | Data available, see SpectraBase for details.[9] |

| IR Spectroscopy | Characteristic peaks for N-H, C=O (amide and carboxylic acid), and aromatic C-H bonds are observed.[4][10] |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 193.[10] |

Experimental Protocols

Synthesis of this compound (Schotten-Baumann Reaction)

This protocol is adapted from the synthesis of N-Benzoyl-L-alanine and is applicable for the D-enantiomer.[7]

Materials:

-

D-alanine

-

2N Sodium hydroxide (B78521) solution

-

Benzoyl chloride

-

Concentrated hydrochloric acid

-

Ice

Procedure:

-

Dissolve D-alanine (1.0 equivalent) in 2N sodium hydroxide solution with cooling in an ice bath (0-5 °C).

-

Add benzoyl chloride (1.1 equivalents) and an equal volume of 2N sodium hydroxide solution alternately in small portions with vigorous shaking and while maintaining the temperature at 0-5 °C. Ensure the reaction mixture remains alkaline.

-

After the addition is complete, shake the mixture for 15 minutes at room temperature.

-

Acidify the clear solution with concentrated hydrochloric acid to a pH of 2, while cooling in an ice bath, to precipitate the this compound.

-

Collect the solid product by filtration, wash with cold water, and dry.

Diagram: Synthesis Workflow for this compound

Caption: Workflow for the synthesis of this compound.

Purification by Recrystallization

Purification of the crude product can be achieved by recrystallization from ethanol (B145695) or an aqueous ethanol mixture.[2]

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cooling in a refrigerator can enhance the yield.

-

Collect the purified crystals by filtration and dry.

Analytical Methods

Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A common eluent system is n-butanol:acetic acid:water (3:1:1 by volume).[11]

-

Visualization: UV light (if the compound is UV active) or staining with a suitable reagent like ninhydrin (B49086) (though the protected amine may not react).

High-Performance Liquid Chromatography (HPLC):

-

Mode: Reverse-phase HPLC is commonly used.[6]

-

Column: A C18 column is often suitable.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility) is typical.[6]

-

Detection: UV detection at a suitable wavelength (e.g., 230 nm).[12]

Biological Activity and Applications

This compound serves as a valuable building block in pharmaceutical and biochemical research.[1] Its primary applications include peptide synthesis and the study of enzyme-substrate interactions.[2]

Role in Targeting Bacterial Cell Wall Synthesis

D-alanine is a crucial component of the peptidoglycan in bacterial cell walls. The enzyme D-alanyl-D-alanine ligase (Ddl) is essential for the synthesis of the D-alanyl-D-alanine dipeptide, a key precursor in peptidoglycan biosynthesis. Inhibition of this enzyme is a validated strategy for antibacterial drug development. This compound and its derivatives can be investigated as potential inhibitors or probes for this enzyme.

Diagram: this compound as a Potential Modulator of D-alanyl-D-alanine Ligase

Caption: Potential inhibitory role in bacterial cell wall synthesis.

This technical guide provides foundational information for researchers working with this compound. The provided protocols and data are intended to be a starting point for further investigation and application in drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Benzoyl-DL-alanine | High-Purity Reagent [benchchem.com]

- 3. chemeo.com [chemeo.com]

- 4. N-Benzoyl-DL-alanine | C10H11NO3 | CID 71002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-benzoyl-L-alanine | C10H11NO3 | CID 709778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Separation of N-Benzoylalanine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. prepchem.com [prepchem.com]

- 8. N-BENZOYL-DL-ALANINE(1205-02-3) 1H NMR [m.chemicalbook.com]

- 9. N-Benzoylalanine - SpectraBase [spectrabase.com]

- 10. N-Benzoyl-dl-alanine [webbook.nist.gov]

- 11. TLC of aminoacids and short peptides [reachdevices.com]

- 12. N-Benzoyl-DL-alanine | DAICEL Chiral Application Search [search.daicelchiral.com]

The Multifaceted Functions of N-Benzoyl-d-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzoyl-d-alanine, a derivative of the amino acid d-alanine (B559566), is a versatile molecule with significant applications in biochemical and pharmaceutical research. As a member of the N-acyl amino acid (NAAA) family, it serves not only as a crucial building block in synthetic chemistry but also holds potential as a modulator of enzymatic activity and a participant in cellular signaling. This technical guide provides an in-depth exploration of the core functions of this compound, presenting quantitative data for analogous compounds, detailed experimental protocols for its study, and visualizations of its potential biological context.

Core Functions and Applications

This compound and its stereoisomers are primarily utilized in several key areas of scientific research:

-

Enzyme Inhibition and Substrate Specificity Studies: N-acylated amino acids are widely used to probe the active sites of proteases. This compound, due to its structural similarity to peptide substrates, is a valuable tool for investigating the mechanisms of enzymes such as carboxypeptidase A and trypsin. The benzoyl group provides a hydrophobic moiety that can interact with the enzyme's binding pocket, while the d-alanine residue allows for the study of stereospecificity in substrate recognition and inhibition.

-

Protected Amino Acid in Peptide Synthesis: The benzoyl group serves as a protecting group for the amine functionality of d-alanine, preventing unwanted side reactions during the stepwise synthesis of peptides. This allows for the controlled incorporation of d-alanine into peptide chains, which is of particular interest in the development of peptide-based therapeutics with enhanced stability against enzymatic degradation.

-

Potential Role in Cellular Signaling: As an N-acyl amino acid, this compound belongs to a class of molecules recognized as endogenous signaling lipids.[1][2] These molecules are known to interact with various cellular targets, including G protein-coupled receptors (GPCRs), to modulate a range of physiological processes.[1][3] While the specific signaling roles of this compound are still under investigation, its structural class suggests potential involvement in cell-cell communication.

Quantitative Data: Inhibition of Carboxypeptidase A by N-Acyl Amino Acid Analogs

| Inhibitor | Enzyme | Substrate | Ki (μM) | Inhibition Type |

| DL-2-Benzyl-3-formylpropanoic acid | Carboxypeptidase A | O-(trans-p-chlorocinnamoyl)-L-β-phenyllactate | 0.48 | Competitive |

| (+/-)-3-(p-methoxybenzoyl)-2-benzylpropanoic acid | Carboxypeptidase A | Not Specified | 180 | Not Specified |

| N-(hydroxyaminocarbonyl)phenylalanine (racemic) | Carboxypeptidase A | Not Specified | 2.09 | Competitive |

| N-(hydroxyaminocarbonyl)-D-phenylalanine | Carboxypeptidase A | Not Specified | 1.54 | Competitive |

Experimental Protocols

Synthesis of N-Benzoyl-l-alanine

A common method for the synthesis of N-benzoyl-l-alanine is the Schotten-Baumann reaction, which involves the acylation of the amino acid with benzoyl chloride under basic conditions.

Materials:

-

L-alanine

-

2N Sodium hydroxide (B78521) solution

-

Benzoyl chloride

-

Concentrated hydrochloric acid

-

Ice bath

Procedure:

-

Dissolve L-alanine (0.2 mole) in 2N sodium hydroxide solution (120 ml) while cooling in an ice bath to 0-5°C.[4]

-

Add benzoyl chloride (0.22 mole) and 2N sodium hydroxide (120 ml) in ten equal and alternate portions with vigorous shaking and continuous cooling.[4] Maintain the reaction mixture at an alkaline pH throughout the addition.

-

After the addition is complete, shake the mixture for 15 minutes at room temperature.[4]

-

Acidify the clear solution to pH 2 with concentrated hydrochloric acid while cooling in an ice bath to precipitate the product.[4]

-

Collect the solid N-benzoyl-l-alanine by filtration and wash with cold water. The product can be further purified by recrystallization.

Carboxypeptidase A Inhibition Assay

This protocol describes a continuous spectrophotometric rate determination assay to evaluate the inhibitory potential of this compound on bovine pancreatic carboxypeptidase A. The assay is adapted from a standard procedure using hippuryl-L-phenylalanine as the substrate.[1]

Materials:

-

Bovine Pancreas Carboxypeptidase A (e.g., Sigma-Aldrich C9268)

-

Hippuryl-L-phenylalanine (Substrate)

-

This compound (Test Inhibitor)

-

Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl

-

Spectrophotometer capable of measuring absorbance at 254 nm

-

Quartz cuvettes

Procedure:

-

Reagent Preparation:

-

Buffer: Prepare a 25 mM Tris-HCl buffer with 500 mM NaCl and adjust the pH to 7.5 at 25°C.

-

Substrate Stock Solution (1.0 mM): Dissolve hippuryl-L-phenylalanine in the buffer.

-

Enzyme Stock Solution: Prepare a solution of Carboxypeptidase A in cold 1.0 M NaCl to a concentration of 4-8 units/mL.

-

Inhibitor Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then dilute to various concentrations in the buffer. Ensure the final solvent concentration in the assay does not exceed 1%.

-

-

Assay Protocol:

-

Set the spectrophotometer to 254 nm and equilibrate the temperature to 25°C.

-

In a quartz cuvette, add 2.9 mL of the substrate solution and the desired volume of the inhibitor solution (or buffer for the uninhibited control).

-

Incubate the mixture in the spectrophotometer for 3-4 minutes to reach thermal equilibrium and establish a baseline rate.

-

Initiate the reaction by adding 0.1 mL of the diluted enzyme solution and mix thoroughly.

-

Monitor the increase in absorbance at 254 nm for 3-5 minutes. The rate of hydrolysis of hippuryl-L-phenylalanine results in the formation of hippuric acid, which absorbs at this wavelength.

-

Determine the initial reaction velocity (ΔA254/minute) from the linear portion of the curve for both the inhibited and uninhibited reactions.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound.

-

To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor.

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration to determine the mechanism of inhibition and calculate the Ki value.

-

Mandatory Visualizations

Signaling Pathway

As an N-acyl amino acid, this compound may function as a signaling molecule by interacting with G protein-coupled receptors (GPCRs). The following diagram illustrates a representative signaling pathway for an N-acyl amino acid activating a Gαq/11-coupled GPCR.

Caption: A representative Gαq/11-coupled GPCR signaling pathway for N-acyl amino acids.

Experimental Workflow

The following diagram outlines the workflow for the Carboxypeptidase A inhibition assay described in section 3.2.

Caption: Workflow for the Carboxypeptidase A inhibition assay.

Conclusion

This compound is a valuable chemical entity with established roles in synthetic chemistry and significant potential in the exploration of enzyme mechanisms and cellular signaling. Its utility as a tool for studying protease stereospecificity is clear, and its classification as an N-acyl amino acid places it within an exciting and expanding field of lipid signaling research. Further investigation is warranted to elucidate its specific biological targets and signaling pathways, which could unveil new opportunities for therapeutic intervention. This guide provides a foundational understanding and practical methodologies to facilitate such future research endeavors.

References

n-Benzoyl-d-alanine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Benzoyl-d-alanine is a derivative of the amino acid d-alanine (B559566). While the L-isomers of amino acids are more common in nature, d-amino acids and their derivatives play crucial roles in various biological processes and serve as valuable chiral building blocks in synthetic chemistry and drug development. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications in research.

Core Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 17966-60-8 | N/A |

| Molecular Weight | 193.20 g/mol | N/A |

| Molecular Formula | C₁₀H₁₁NO₃ | N/A |

Experimental Protocols

Synthesis of this compound

A general method for the N-benzoylation of amino acids can be adapted for the synthesis of this compound from d-alanine. The following protocol is based on the Schotten-Baumann reaction conditions.

Materials:

-

d-alanine

-

Benzoyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Buchner funnel and filter paper

Procedure:

-

Dissolution of d-alanine: Dissolve d-alanine in a suitable amount of distilled water in a flask.

-

Basification: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide to raise the pH to approximately 10-11. This deprotonates the amino group, making it a more effective nucleophile.

-

Addition of Benzoyl Chloride: While vigorously stirring the cooled solution, slowly add benzoyl chloride. Maintain the pH of the solution by adding sodium hydroxide solution as needed. The reaction is exothermic, so the temperature should be kept low to minimize side reactions.

-

Reaction Completion: After the addition of benzoyl chloride is complete, continue stirring the reaction mixture at room temperature for a few hours to ensure the reaction goes to completion.

-

Precipitation: Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylic acid group of this compound, causing it to precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Drying: Dry the purified this compound product under vacuum.

Applications in Research

While specific signaling pathways involving this compound are not extensively documented, its primary application lies in its role as a chiral building block and a tool in biochemical and pharmaceutical research.

Use in Enzymatic Studies

This compound can be utilized as a substrate or inhibitor in enzymatic studies to probe the stereospecificity and active site of enzymes. The benzoyl group provides a chromophore that can facilitate spectroscopic analysis of enzyme kinetics.

Below is a generalized workflow for investigating enzyme interactions with this compound.

Caption: Generalized workflow for enzymatic studies using this compound.

Chiral Building Block in Synthesis

Conclusion

This compound is a protected form of d-alanine with significant applications in synthetic chemistry and biochemical research. While detailed information on its direct biological activity and involvement in specific signaling pathways is limited, its utility as a chiral building block and a tool for studying enzyme stereospecificity is well-established. Further research into the unique biological roles of d-amino acid derivatives like this compound may reveal novel therapeutic applications.

N-Benzoyl-d-alanine: A Comprehensive Technical Guide for Researchers

An In-depth Examination of N-Benzoyl-d-alanine as a Metabolite in Biological Systems

This technical guide provides a comprehensive overview of this compound, catering to researchers, scientists, and drug development professionals. The document delves into its chemical properties, metabolic pathways, analytical methodologies, and its potential, albeit currently limited, role in biological systems.

Core Concepts: Chemical Identity and Properties

This compound is an N-acylated derivative of the D-amino acid alanine (B10760859). It is characterized by a benzoyl group attached to the amino group of alanine. While the L-form, N-benzoyl-L-alanine, is also a recognized metabolite, this guide focuses on the D-enantiomer due to the distinct metabolic pathways governing D-amino acids in biological systems.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₃ | [1] |

| Molecular Weight | 193.20 g/mol | [1] |

| IUPAC Name | (2R)-2-benzamidopropanoic acid | [1] |

| CAS Number | 17966-60-8 | |

| Appearance | White crystalline solid | |

| Solubility | Very slightly soluble in water |

Metabolic Pathways: Formation and Degradation

The presence of this compound in biological systems is primarily linked to detoxification pathways, particularly in response to an overload of benzoic acid. Its degradation is presumed to follow the established routes for N-acyl-D-amino acids.

Biosynthesis: A Detoxification Mechanism

The primary route for the formation of N-benzoyl-alanine in mammals is through the conjugation of benzoyl-CoA with alanine. This process serves as a detoxification mechanism to eliminate excess benzoic acid from the body. A notable clinical observation is the detection of significant amounts of benzoylalanine in the urine of hyperammonemic patients undergoing treatment with sodium benzoate[2]. This suggests that when the primary detoxification pathway for benzoate (B1203000) (conjugation with glycine (B1666218) to form hippuric acid) is saturated, the body utilizes alanine as an alternative substrate[2].

The biosynthesis can be summarized as follows:

-

Activation of Benzoic Acid: Benzoic acid is first activated to its coenzyme A thioester, benzoyl-CoA.

-

N-Acylation of Alanine: The enzyme glycine N-acyltransferase (GLYAT), which is known to have some activity with other amino acids like alanine, may catalyze the transfer of the benzoyl group from benzoyl-CoA to the amino group of alanine, forming N-benzoyl-alanine[3].

References

- 1. N-Benzoyl-DL-alanine | C10H11NO3 | CID 71002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoylalanine: detection and identification of an alanine conjugate with benzoic acid in hyperammonemic patients treated with sodium benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diva-portal.org [diva-portal.org]

The Strategic Incorporation of D-Amino Acids in Peptide Synthesis: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, analysis, and application of D-amino acid-containing peptides, highlighting their enhanced stability and therapeutic potential.

In the landscape of peptide-based therapeutics, the quest for enhanced stability and efficacy is paramount. Nature predominantly utilizes L-amino acids, rendering native peptides susceptible to rapid degradation by proteases. The strategic incorporation of D-amino acids, the non-canonical mirror images of their L-counterparts, has emerged as a powerful tool to overcome this limitation. This technical guide provides a comprehensive overview of the role of D-amino acids in peptide synthesis, from fundamental principles to practical applications in drug development. We delve into the profound impact of D-amino acid substitution on peptide structure, stability, and biological activity, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

The Stereochemical Advantage: Enhanced Proteolytic Resistance

The primary and most significant advantage of incorporating D-amino acids into peptide sequences is the remarkable increase in their resistance to enzymatic degradation.[1][2] Endogenous proteases, the enzymes responsible for peptide catabolism, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids.[1] The introduction of a D-amino acid creates a steric hindrance within the peptide backbone, making it a poor substrate for these enzymes.[2] This disruption of stereospecific recognition leads to a substantial increase in the peptide's half-life in biological fluids, a critical factor for therapeutic efficacy.[2]

Quantitative Analysis of Peptide Stability

The enhanced stability of D-amino acid-containing peptides has been quantified in numerous studies. The following tables summarize the comparative stability of L-peptides and their D-amino acid-containing analogs in the presence of proteases and in biological media.

| Peptide Sequence | Modification | Assay Condition | Half-Life (t½) / % Remaining | Analytical Method |

| Antimicrobial Peptide | L-amino acids | Trypsin & Chymotrypsin | Degraded | HPLC |

| All D-amino acids (D-CP) | Trypsin & Chymotrypsin | Improved stability | HPLC | |

| Partial D-lysine substitution | Trypsin | Improved stability | HPLC | |

| Pep05 (KRLFKKLLKYLRKF) | L-amino acids | Trypsin | < 10% remaining after 5h | LC-MS |

| All L-Lys/Arg replaced with D-Lys/Arg (DP06) | Trypsin | ~15% remaining after 18h | LC-MS | |

| Generic Peptide | L-amino acids | Human Serum | Short | RP-HPLC |

| D-amino acid substitution | Human Serum | Significantly longer | RP-HPLC |

Impact on Structure and Biological Activity

The substitution of an L-amino acid with its D-enantiomer can have a profound impact on the peptide's three-dimensional structure. This, in turn, can modulate its biological activity, including receptor binding affinity and signaling pathway activation.[3]

-

Modulation of Secondary Structure: D-amino acids can induce or stabilize specific secondary structures, such as β-turns and α-helices, which can be crucial for receptor binding.[3][4] Conversely, they can also disrupt existing secondary structures, a feature that can be leveraged to fine-tune activity or reduce off-target effects.[4]

-

Altered Receptor Affinity and Selectivity: By modifying the peptide's conformation and the spatial orientation of its side chains, D-amino acid incorporation can lead to altered binding affinities and selectivities for target receptors.[3] In some instances, this can result in the development of superagonists or selective antagonists.[1]

Quantitative Analysis of Receptor Binding Affinity

While comprehensive comparative data is often specific to the peptide and receptor , studies have shown that D-amino acid substitution can significantly alter binding affinities. It is a common observation that the L-isomer of a ligand possesses a significantly higher affinity for its target receptor compared to the D-isomer. For example, D-norepinephrine has a binding affinity that can be 10- to 500-fold lower than that of L-norepinephrine for adrenergic receptors.[5] However, in the context of peptide design, strategic D-amino acid placement can sometimes maintain or even enhance binding to achieve a desired therapeutic effect.

| Peptide/Ligand | Receptor Subtype | Modification | Binding Affinity (Ki or IC50) |

| Norepinephrine | Adrenergic Receptors | L-isomer | High (e.g., Ki ~1500 nM for α1A) |

| D-isomer | 10- to 500-fold lower than L-isomer | ||

| Designed Peptide | HIV-1 Protease | L-amino acids (Glu-Asp-Leu) | -7.66 kcal/mol |

| D-amino acids (Trp-Tyr-Val) | -9.59 kcal/mol (Improved) | ||

| GLP-1R Peptide | GLP-1R | Antagonist | IC50 of 874 nM |

Synthesis of D-Amino Acid-Containing Peptides

The most common and efficient method for synthesizing peptides containing D-amino acids is Solid-Phase Peptide Synthesis (SPPS) .[1][6] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid-Containing Peptide

This protocol outlines the manual synthesis of a peptide containing a D-amino acid using Fmoc chemistry.

1. Resin Selection and Preparation:

-

Resin Choice: Select a resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).[7]

-

Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes.

-

Drain the DMF.

-

2. First Amino Acid Coupling (if not pre-loaded):

-

Activate the first Fmoc-protected amino acid (3-5 equivalents) using a coupling agent like HBTU and a base such as N,N-diisopropylethylamine (DIPEA) in DMF.

-

Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.

-

Wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) (MeOH).

3. Iterative Deprotection and Coupling Cycles:

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine (B6355638) in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling (for each subsequent amino acid, including D-amino acids):

-

In a separate vial, dissolve the Fmoc-protected amino acid (D- or L-form, 3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in DMF.

-

Add a base (e.g., DIPEA, 6 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Perform a ninhydrin (B49086) (Kaiser) test to confirm complete coupling (absence of blue color). If the test is positive, repeat the coupling step.[8]

-

Wash the resin thoroughly with DMF.

-

4. Final Deprotection and Cleavage:

-

After the final coupling cycle, perform a final Fmoc deprotection as described above.

-

Wash the peptide-resin with DMF, followed by DCM, and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail appropriate for the peptide's amino acid composition (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)). Caution: TFA is highly corrosive and must be handled in a fume hood.

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

5. Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and discard the ether.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

Lyophilize the pure fractions to obtain the final peptide product.

Detailed Protocol for In Vitro Peptide Stability Assay (Protease Stability)

This protocol assesses the resistance of a peptide to degradation by a specific protease.[9]

1. Reagent Preparation:

-

Prepare a stock solution of the test peptide (both L- and D-amino acid-containing versions) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin) in the same buffer.

2. Incubation:

-

In a microcentrifuge tube, mix the peptide solution with the protease solution to achieve a final desired concentration (e.g., a 1:100 enzyme-to-substrate ratio by weight).

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

3. Reaction Quenching:

-

Immediately stop the enzymatic reaction in the aliquot by adding a quenching solution, such as 10% trichloroacetic acid (TCA) or a specific protease inhibitor.

4. Sample Preparation for Analysis:

-

Centrifuge the quenched samples to precipitate the protease.

-

Carefully collect the supernatant, which contains the intact peptide and any degradation products.

5. Analysis:

-

Analyze the supernatant by RP-HPLC to separate the intact peptide from its degradation fragments.

-

Quantify the amount of remaining intact peptide by measuring the area of its corresponding peak in the chromatogram.

6. Data Analysis:

-

Plot the percentage of intact peptide remaining versus time.

-

Calculate the half-life (t½) of the peptide from the degradation curve, typically by fitting the data to a first-order exponential decay model.

Applications in Modulating Signaling Pathways

The enhanced stability and modified conformations of D-amino acid-containing peptides make them valuable tools for modulating various biological signaling pathways, with significant therapeutic implications.

Inhibition of Amyloid-Beta Aggregation in Alzheimer's Disease

A key pathological hallmark of Alzheimer's disease is the aggregation of the amyloid-beta (Aβ) peptide into neurotoxic plaques.[10] D-peptides have been designed to inhibit this aggregation process.[11] These inhibitors often contain a recognition element that binds to the Aβ peptide and a disrupting element that prevents further fibril formation.[3] The use of D-amino acids in these inhibitory peptides enhances their stability, making them more effective therapeutic candidates.[11]

Caption: D-peptide inhibiting amyloid-beta aggregation.

Antagonism of G-Protein Coupled Receptor (GPCR) Signaling

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play crucial roles in numerous physiological processes and are major drug targets.[12] D-peptides can be designed as antagonists that bind to GPCRs and block their signaling cascades.[12] By interfering with the interaction between the GPCR and its cognate G-protein, these D-peptide antagonists can inhibit downstream signaling pathways. Their enhanced stability makes them particularly attractive for developing long-acting therapeutics.

Caption: D-peptide antagonism of GPCR signaling.

Conclusion

The incorporation of D-amino acids into peptides is a cornerstone of modern therapeutic peptide design. This strategic modification directly addresses the primary limitation of native peptides—their poor proteolytic stability. The resulting enhancement in half-life, coupled with the ability to modulate secondary structure and biological activity, provides a powerful platform for the development of novel and more effective peptide-based drugs. The detailed synthetic and analytical protocols provided in this guide offer a practical framework for researchers and drug development professionals to harness the full potential of D-amino acid chemistry in their pursuit of next-generation therapeutics. As our understanding of the intricate relationship between peptide structure and function continues to evolve, the rational design and synthesis of D-amino acid-containing peptides will undoubtedly play an increasingly vital role in shaping the future of medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. portlandpress.com [portlandpress.com]

- 4. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. rmm.mazums.ac.ir [rmm.mazums.ac.ir]

- 11. Amyloid β-Targeted Inhibitory Peptides for Alzheimer’s Disease: Current State and Future Perspectives - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Fundamental Interactions of N-Benzoyl-d-alanine with Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-d-alanine is a synthetic amino acid derivative that serves as a valuable molecular probe in the study of protein-ligand interactions. Its structural similarity to the terminal D-alanyl-D-alanine dipeptide of bacterial peptidoglycan precursors makes it a particularly relevant tool for investigating enzymes involved in bacterial cell wall biosynthesis, such as penicillin-binding proteins (PBPs). Furthermore, its N-acylated structure allows it to act as a substrate or inhibitor for various proteases, including carboxypeptidases and trypsin. This technical guide provides an in-depth overview of the fundamental interactions of this compound with proteins, summarizing key quantitative data, detailing experimental protocols for characterizing these interactions, and visualizing the associated molecular pathways and workflows.

Quantitative Data on this compound and Analog Interactions with Proteins

Direct quantitative data for the binding of this compound to a wide array of proteins is not extensively available in the public domain. However, studies on closely related analogs and its role as a substrate mimic provide valuable insights into its interaction profile. The following tables summarize the available quantitative data.

Table 1: Binding Affinity and Inhibition Constants of this compound Analogs with Various Proteins

| Ligand | Protein | Technique | Parameter | Value | Reference |

| N-Benzoyl-D-phenylalanine | Sulfonylurea Receptor (SUR1) | Radioligand Binding | Kd | 11 µM | [1] |

| N-Benzoyl-L-phenylalanine | Carboxypeptidase A | Enzyme Kinetics | Ki (competitive) | Not specified, but confirmed competitive inhibition | [2] |

| N-Benzoyl-DL-arginine p-nitroanilide (D-isomer) | Trypsin | Enzyme Kinetics | Ki (competitive) | 2.33 mM | [3] |

Table 2: Kinetic Parameters for Substrates Structurally Related to this compound

| Substrate | Enzyme | Km | kcat | kcat/Km (M-1s-1) | Reference |

| N-Benzoyl-L-phenylalanyl-L-phenylalanine | Carboxypeptidase A | 2.6 x 10-5 M | 177 s-1 | 6.8 x 106 | [2] |

| N-Benzoyl-DL-arginine p-nitroanilide (L-isomer) | Trypsin | 2.20 mM | 8.92 s-1 | 4.05 x 103 | [3] |

| N-Benzoyl-D-alanylmercaptoacetic acid | Penicillin-Binding Protein 3 (PBP3) | Not specified | Not specified | 50,500 | [4] |

Experimental Protocols

The characterization of small molecule-protein interactions relies on a variety of biophysical techniques. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most powerful and widely used methods.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).

-

Sample Preparation:

-

Dissolve the protein of interest and this compound in the same, extensively dialyzed buffer to minimize heats of dilution. A common buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.

-

Determine the accurate concentrations of both the protein and this compound solutions spectrophotometrically or by other appropriate methods.

-

Degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell.

-

-

ITC Experiment:

-

Load the protein solution (typically 10-50 µM) into the sample cell of the calorimeter.

-

Load the this compound solution (typically 100-500 µM, 10-20 times the protein concentration) into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the protein solution.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat of reaction for each injection.

-

Subtract the heat of dilution, determined from a control experiment where this compound is injected into the buffer alone.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

-

Calculate the Gibbs free energy (ΔG) and the entropy of binding (ΔS) using the following equations:

-

ΔG = -RTln(Ka) where Ka = 1/Kd

-

ΔG = ΔH - TΔS

-

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of a mobile analyte (this compound) to a ligand (protein) immobilized on a sensor chip. It provides real-time data on the association and dissociation rates, from which the binding affinity can be determined.

-

Sensor Chip Preparation:

-

Select a suitable sensor chip (e.g., a CM5 sensor chip for amine coupling).

-

Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Immobilize the protein of interest onto the activated surface via covalent amine coupling.

-

Deactivate any remaining active esters using ethanolamine.

-

A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding and bulk refractive index changes.

-

-

SPR Experiment:

-

Equilibrate the sensor chip with a running buffer (e.g., PBS with 0.005% Tween 20).

-

Inject a series of concentrations of this compound in the running buffer over both the protein-immobilized and reference flow cells.

-

Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time during the association and dissociation phases.

-

After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer) to remove the bound this compound.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

-

Fit the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

-

Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants: Kd = kd / ka.

-

Visualization of Pathways and Workflows

Experimental Workflow for ITC

Figure 1: Isothermal Titration Calorimetry (ITC) experimental workflow.

Experimental Workflow for SPR

Figure 2: Surface Plasmon Resonance (SPR) experimental workflow.

Postulated Signaling Pathway: Inhibition of Bacterial Peptidoglycan Synthesis

Given the structural similarity of this compound to the D-Ala-D-Ala terminus of peptidoglycan precursors, a plausible mechanism of action is the competitive inhibition of Penicillin-Binding Proteins (PBPs), which are essential for bacterial cell wall synthesis. The following diagram illustrates this hypothetical signaling pathway leading to bacterial cell lysis.

References

- 1. Ligand-induced thermostability in proteins: thermodynamic analysis of ANS-albumin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition Effects in the Hydrolysis Reactions of Esters and Peptides Catalyzed by Carboxypeptidase A: An Example of Cooperative Binding Effects with a Monomeric Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cerealsgrains.org [cerealsgrains.org]

- 4. Novel Electrophilic Scaffold for Imaging of Essential Penicillin-Binding Proteins in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of n-Benzoyl-d-alanine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of n-Benzoyl-d-alanine, a critical parameter for its application in research and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting the available data, offering insights from structurally similar compounds, and providing a robust experimental framework for determining its solubility in various common laboratory solvents.

Introduction to this compound and its Solubility

This compound is a derivative of the amino acid d-alanine, where the amino group is protected by a benzoyl group. This modification significantly alters its physicochemical properties, including its solubility, which is a crucial factor in designing synthetic routes, purification strategies, and pharmaceutical formulations. Understanding the solubility of this compound is essential for optimizing reaction conditions, selecting appropriate crystallization solvents, and developing analytical methods. The solubility of a compound dictates its bioavailability and is a key consideration in drug development.

Quantitative and Qualitative Solubility Data

A comprehensive search of scientific literature reveals limited quantitative solubility data specifically for this compound. However, data for the racemic mixture, N-Benzoyl-DL-alanine, and the parent compound, hippuric acid, can provide valuable insights.

Table 1: Solubility Data for n-Benzoyl-alanine and Related Compounds

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| N-Benzoyl-DL-alanine | Water | 25 | 9.5 g/L[1] | Quantitative |

| This compound | Water | Not Specified | Very slightly soluble[2][3] | Qualitative |

| Ethanol | Not Specified | Moderately soluble (inferred from recrystallization protocols)[4] | Qualitative | |

| Aqueous Ethanol | Not Specified | Soluble (inferred from recrystallization protocols)[4] | Qualitative | |

| Polar Organic Solvents | Not Specified | Generally shows increased solubility[5] | Qualitative | |

| Hippuric Acid | Water | 25 | 2.5 mg/mL[6] | Quantitative |

| DMSO | Not Specified | 25 mg/mL[6] | Quantitative | |

| Methanol | 25 | Data available, increases with temperature[7] | Quantitative | |

| Ethanol | 25 | Data available, increases with temperature[7] | Quantitative | |

| 1-Propanol | 25 | Data available, increases with temperature[7] | Quantitative | |

| 1-Butanol | 25 | Data available, increases with temperature[7] | Quantitative | |

| 1,4-Dioxane | 25 | Data available, increases with temperature[7] | Quantitative | |

| Chloroform | 25 | Lower solubility compared to other organic solvents[7] | Quantitative | |

| Dimethylformamide (DMF) | 25 | Higher solubility compared to other organic solvents[7] | Quantitative | |

| Tetrahydrofuran (THF) | 25 | Data available, increases with temperature[7] | Quantitative |

Note: The solubility of hippuric acid generally increases with temperature in the listed solvents.[7]

The data suggests that this compound, similar to its racemic form and parent compound, likely exhibits low solubility in water and higher solubility in polar organic solvents. For precise quantitative data in solvents other than water, experimental determination is highly recommended.

Computational Prediction of Solubility

In the absence of extensive experimental data, computational models can serve as a valuable tool for predicting the solubility of drug-like molecules.[1][8] Methods such as Quantitative Structure-Property Relationship (QSPR) models and thermodynamics-based approaches can provide estimations of solubility in various solvents.[8] These models utilize molecular descriptors to correlate the structure of a compound with its solubility.[2] While these predictions are useful for initial screening and solvent selection, they should be validated experimentally for critical applications.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following section details a standard and widely accepted experimental protocol for determining the thermodynamic solubility of a compound like this compound in a given solvent.[9][10]

4.1. Principle

The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

4.2. Materials and Equipment

-

This compound (high purity)

-

Selected laboratory solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, DMSO, DMF)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a calibrated spectrophotometer.

-

Vials with screw caps

4.3. Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume or mass of the desired solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended, but the optimal time should be determined experimentally.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Subsequently, centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of this compound in the solvent using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

4.4. Data Reporting

The solubility should be reported in standard units such as g/L or mg/mL, along with the specific solvent and the temperature at which the measurement was performed.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

References

- 1. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. N-Benzoyl-L-alanine (2198-64-3) for sale [vulcanchem.com]

- 6. Hippuric acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 7. PlumX [plu.mx]

- 8. lifechemicals.com [lifechemicals.com]

- 9. benchchem.com [benchchem.com]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

physical and chemical properties of n-Benzoyl-d-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of N-Benzoyl-d-alanine. It includes key quantitative data, detailed experimental protocols, and visualizations to support researchers and professionals in drug development and biochemical research.

Core Physical and Chemical Properties

This compound is a derivative of the amino acid D-alanine, where the amino group is protected by a benzoyl group. This modification alters its chemical properties, making it a valuable intermediate in various synthetic and biochemical applications.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound and its racemic mixture, N-Benzoyl-dl-alanine.

Table 1: General and Physical Properties

| Property | This compound | N-Benzoyl-dl-alanine | Source(s) |

| CAS Number | 17966-60-8 | 1205-02-3 | [1] |

| Molecular Formula | C₁₀H₁₁NO₃ | C₁₀H₁₁NO₃ | [1] |

| Molecular Weight | 193.20 g/mol | 193.20 g/mol | [1] |

| Appearance | Off-white to light yellow solid | White crystal/powder | [2] |

| Melting Point | 128-134 °C | 165-167 °C | [2] |

| Optical Rotation | [α]D20 = -5.5 ± 1º (c=1 in MeOH) | Not Applicable | [2] |

| Solubility | Very slightly soluble in water. Soluble in organic solvents like methanol, ethanol (B145695), and acetone. | Very slightly soluble in water. Moderately soluble in polar solvents. | [2][3] |

Table 2: Computed Chemical Properties

| Property | Value | Source(s) |

| XLogP3 | 1.2 | [1] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Topological Polar Surface Area | 66.4 Ų | [1] |

| Exact Mass | 193.07389321 Da | [1] |

| Monoisotopic Mass | 193.07389321 Da | [1] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved via the Schotten-Baumann reaction, a common method for the benzoylation of amines. The following protocol is adapted from the synthesis of N-Benzoyl-l-alanine.[5]

Materials:

-

D-alanine

-

2N Sodium hydroxide (B78521) (NaOH) solution

-

Benzoyl chloride

-

Concentrated hydrochloric acid (HCl)

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve D-alanine in a 2N sodium hydroxide solution, maintaining the temperature between 0-5 °C using an ice bath.[5]

-

To the cooled and stirring solution, add benzoyl chloride and an equivalent amount of 2N sodium hydroxide solution in alternating portions.[5] Ensure the mixture remains alkaline throughout the addition.

-

After the addition is complete, continue stirring the mixture at room temperature for an additional 15 minutes.[5]

-

Acidify the resulting clear solution to a pH of 2 with concentrated hydrochloric acid while cooling in an ice bath. This will precipitate the this compound.[5]

-

Collect the solid product by filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from ethanol or an aqueous ethanol solution.[3]

Characterization Protocols

2.2.1. High-Performance Liquid Chromatography (HPLC)

Purity and enantiomeric excess can be determined by HPLC. A reverse-phase method can be employed for purity analysis, while a chiral stationary phase is required for enantiomeric separation.

-

Purity Analysis (Reverse-Phase):

-

Column: C18 (e.g., ODS-Hypersil)[6]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[7]

-

Detection: UV at 230 nm.[8]

-

-

Chiral Separation:

2.2.2. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra can be obtained in a deuterated solvent such as DMSO-d₆ or CDCl₃.[10] The spectra will confirm the chemical structure, with characteristic peaks for the benzoyl group, the alanine (B10760859) methyl group, and the amide and carboxylic acid protons.

-

-

Infrared (IR) Spectroscopy:

-

IR analysis, typically using a KBr pellet or as a mull, will show characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and aromatic C-H stretches.[4]

-

-

Mass Spectrometry (MS):

Biological Activity and Applications

The biological activity of this compound is not extensively documented in the literature. However, based on its structure and the activities of related compounds, its primary roles and potential applications are in the following areas:

-

Peptide Synthesis: As a protected amino acid, it serves as a crucial building block in the synthesis of peptides containing D-alanine. The benzoyl group acts as a protecting group for the amine, preventing unwanted side reactions during peptide coupling.[2]

-

Biochemical Research: It is utilized as a tool in biochemical studies to investigate protein-ligand interactions and enzyme activities. The D-configuration allows for the study of stereospecificity in biological systems.[2] Research has shown that the stereoisomers of N-benzoyl-alanine exhibit different interactions with chiral recognition systems.[3]

-

Drug Development Intermediate: this compound can serve as a starting material or intermediate in the synthesis of more complex pharmaceutical compounds, including potential anti-inflammatory or anti-cancer agents.[13] The benzoyl group can enhance the binding affinity of a molecule to its target protein.[3]

-

Enzyme Substrate/Inhibitor Studies: Given its structural similarity to the D-alanyl-D-alanine termini of peptidoglycan precursors in bacterial cell walls, this compound could be investigated as a potential substrate or inhibitor for bacterial transpeptidases, which are the targets of penicillin antibiotics.[14]

Postulated Mechanism of Action in Enzyme Inhibition

While no specific signaling pathways for this compound have been elucidated, a plausible hypothetical mechanism of action is as a competitive inhibitor of enzymes that recognize D-alanine or related structures.

In this model, this compound, due to its structural resemblance to the natural substrate, binds to the active site of the enzyme. This binding event prevents the natural substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity. This is a common mechanism for drug action and a foundation for the development of new therapeutic agents. Further research is required to validate this hypothesis for specific enzymatic targets.

References

- 1. This compound | C10H11NO3 | CID 91514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Benzoyl-DL-alanine | High-Purity Reagent [benchchem.com]

- 4. N-Benzoyl-DL-alanine | C10H11NO3 | CID 71002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. N-Benzoylalanine | SIELC Technologies [sielc.com]

- 8. N-Benzoyl-DL-alanine | DAICEL Chiral Application Search [search.daicelchiral.com]

- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 10. Assignment of the ¹H and 13C NMR spectra of N²,N6-dibenzoyl-N²,N9-bis(2',3'-di-O-benzoyl-(α)-L-threofuranosyl)-2,6-diaminopurine [scielo.org.mx]

- 11. N-Benzoyl-dl-alanine [webbook.nist.gov]

- 12. N-Benzoyl-dl-alanine [webbook.nist.gov]

- 13. This compound [myskinrecipes.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereochemistry of N-Benzoyl-d-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-d-alanine, the benzoylated derivative of the non-proteinogenic amino acid d-alanine (B559566), is a compound of significant interest in various fields of chemical and pharmaceutical research. Its stereochemistry plays a pivotal role in its biological activity and its applications as a chiral building block in organic synthesis. This technical guide provides a comprehensive exploration of the stereochemical aspects of this compound, including its synthesis, resolution, and physicochemical properties, with a focus on providing practical information for researchers and drug development professionals.

The selective use of one enantiomer of a chiral molecule is a fundamental principle in modern drug design and development. The distinct three-dimensional arrangement of atoms in enantiomers leads to differential interactions with chiral biological targets such as enzymes and receptors, often resulting in one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. Understanding and controlling the stereochemistry of molecules like this compound is therefore of paramount importance.

This guide will delve into the synthesis of racemic N-Benzoyl-DL-alanine and the subsequent resolution to isolate the desired d-enantiomer. Detailed experimental protocols for key procedures are provided to facilitate practical application in a laboratory setting. Furthermore, a comparative analysis of the physicochemical properties of this compound, its l-enantiomer, and the racemic mixture is presented in a structured format for easy reference. Finally, the role of d-alanine analogs in inhibiting bacterial cell wall synthesis is discussed, highlighting a potential application of this compound in drug discovery.

Physicochemical and Stereochemical Properties

The stereochemical configuration of N-Benzoyl-alanine significantly influences its physical properties. A comparison of the properties of the d-enantiomer, l-enantiomer, and the racemic mixture is crucial for their identification, characterization, and separation. The following table summarizes key quantitative data for these compounds.

| Property | This compound | N-Benzoyl-l-alanine | N-Benzoyl-DL-alanine |

| Molecular Formula | C₁₀H₁₁NO₃[1][2] | C₁₀H₁₁NO₃[1][2] | C₁₀H₁₁NO₃[1][2] |

| Molecular Weight | 193.20 g/mol [1][2] | 193.20 g/mol [1][2] | 193.20 g/mol [1][2] |

| Melting Point (°C) | 139-142 (inferred) | 139-142[3] | 165-167[4] |

| Specific Rotation ([α]D) | Positive (value not found) | Negative (value not found) | 0° |

| CAS Number | 17966-60-8[5] | 2198-64-3[3] | 1205-02-3[2] |

Note: The melting point of this compound is inferred to be identical to its enantiomer, N-Benzoyl-l-alanine. While specific optical rotation values for the N-benzoyl derivatives were not found in the literature, for the un-benzoylated forms, L-alanine (B1666807) has a specific rotation of +14.5° (c=10, 6N HCl) and it is expected that D-alanine would have a specific rotation of -14.5° under the same conditions.

Experimental Protocols

Synthesis of N-Benzoyl-DL-alanine

This protocol describes the synthesis of the racemic mixture of N-Benzoyl-alanine via the Schotten-Baumann reaction.

Materials:

-

DL-alanine

-

10% (w/v) Sodium hydroxide (B78521) solution

-

Benzoyl chloride

-

Concentrated Hydrochloric acid

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter paper

Procedure:

-

Dissolve a specific amount of DL-alanine in a 10% sodium hydroxide solution in a flask.

-

Cool the flask in an ice bath with continuous stirring.

-

Slowly add benzoyl chloride to the cooled solution.

-

Continue stirring for approximately 30 minutes, ensuring the reaction mixture remains alkaline.

-

After the reaction is complete, carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the N-Benzoyl-DL-alanine.

-

Collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with cold water to remove any remaining acid and salts.

-

Recrystallize the crude product from an appropriate solvent, such as ethanol/water, to obtain pure N-Benzoyl-DL-alanine.

-

Dry the purified crystals and determine the melting point and yield.

Experimental Workflow for Synthesis of N-Benzoyl-DL-alanine

Enzymatic Kinetic Resolution of N-Benzoyl-DL-alanine

This protocol outlines the enzymatic kinetic resolution of racemic N-Benzoyl-DL-alanine to obtain this compound using Penicillin G Acylase. This enzyme selectively hydrolyzes the N-benzoyl group from the l-enantiomer.

Materials:

-

N-Benzoyl-DL-alanine

-

Immobilized Penicillin G Acylase (from E. coli or Alcaligenes faecalis)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.5-8.0)

-

Sodium hydroxide solution (e.g., 1 M) for pH control

-

Hydrochloric acid solution (e.g., 1 M) for workup

-

Ethyl acetate (B1210297) or other suitable organic solvent for extraction

-

pH meter and controller (or manual titration setup)

-

Stirred, temperature-controlled reaction vessel

Procedure:

-

Dissolve N-Benzoyl-DL-alanine in the phosphate buffer in the reaction vessel.

-

Adjust the pH of the solution to the optimal range for the Penicillin G Acylase (typically 7.5-8.0) using the sodium hydroxide solution.

-

Bring the solution to the optimal reaction temperature (e.g., 37°C).

-

Add the immobilized Penicillin G Acylase to the reaction mixture.

-

Monitor the progress of the reaction by measuring the consumption of the sodium hydroxide solution required to maintain a constant pH. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for the remaining this compound.

-

Once the desired conversion is reached, remove the immobilized enzyme by filtration. The enzyme can be washed and potentially reused.

-

Cool the reaction mixture and acidify it to a pH of approximately 2 with hydrochloric acid.

-

Extract the mixture with an organic solvent like ethyl acetate. The this compound will preferentially partition into the organic phase, while the free l-alanine will remain in the aqueous phase.

-

Wash the organic phase with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain crude this compound.

-

Purify the this compound by recrystallization.

-

Analyze the enantiomeric purity of the product using chiral HPLC.

Workflow for Enzymatic Resolution

Biological Context: Inhibition of Bacterial Cell Wall Synthesis

D-alanine is an essential component of the peptidoglycan layer of bacterial cell walls. The enzyme D-alanyl-D-alanine ligase (Ddl) catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide. This dipeptide is a crucial precursor for the cross-linking of the peptidoglycan matrix, which provides structural integrity to the bacterial cell.[6][7][8] Inhibition of D-alanyl-D-alanine ligase disrupts cell wall synthesis, leading to bacterial cell death.[6][7][8]

This compound, as a structural analog of D-alanine, has the potential to act as an inhibitor of D-alanyl-D-alanine ligase. By competing with the natural substrate for the enzyme's active site, it can block the formation of the D-alanyl-D-alanine dipeptide. This mechanism of action is a key strategy for the development of novel antibacterial agents. For instance, the antibiotic D-cycloserine, another D-alanine analog, is known to inhibit both alanine (B10760859) racemase and D-alanyl-D-alanine ligase.[9] Studies on various D-alanine analogs have reported inhibition constants (Ki) in the micromolar to nanomolar range for D-alanyl-D-alanine ligase and related enzymes in the pathway.[6][10]

The following diagram illustrates the inhibition of the D-alanyl-D-alanine synthesis pathway by a D-alanine analog.

References

- 1. N-benzoyl-L-alanine | C10H11NO3 | CID 709778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Benzoyl-DL-alanine | C10H11NO3 | CID 71002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. N-Benzoyl-dl-alanine [webbook.nist.gov]

- 5. This compound | C10H11NO3 | CID 91514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of inhibitors of bacterial D-alanine:D-alanine ligases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of new inhibitors of D-alanine:D-alanine ligase by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (3-Amino-2-oxoalkyl)phosphonic acids and their analogues as novel inhibitors of D-alanine:D-alanine ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of the D-alanine:D-alanyl carrier protein ligase from Bacillus subtilis increases the bacterium's susceptibility to antibiotics that target the cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]

n-Benzoyl-d-alanine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Benzoyl-d-alanine is a derivative of the amino acid d-alanine (B559566), where a benzoyl group is attached to the amino group. This modification makes it a useful building block in synthetic organic chemistry, particularly in the field of peptide synthesis. The benzoyl group serves as a protecting group for the amine functionality of alanine, preventing unwanted side reactions during the stepwise construction of peptide chains. This guide provides a comprehensive overview of the safety and handling precautions necessary when working with this compound in a laboratory setting. It is intended for professionals in research and drug development who may utilize this compound in their work.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that values for properties such as melting and boiling points can vary between sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₃ | [1][2] |

| Molecular Weight | 193.20 g/mol | [1][2] |

| CAS Number | 17966-60-8 | [1] |

| Appearance | White to almost white crystals or powder | [3] |

| Melting Point | 165-167°C | [4] |

| 160.0-170.0°C | [3] | |

| Boiling Point | 329.41°C (rough estimate) | [4] |

| Flash Point | 452.3°C at 760 mmHg | [4] |

| Water Solubility | Very slightly soluble | [5][6] |

| pKa | 3.86 ± 0.10 (Predicted) | [7] |

Hazard Identification and Classification

There is some conflicting information regarding the hazard classification of this compound. While some safety data sheets (SDS) may not classify it as a hazardous substance, the Globally Harmonized System (GHS) classification available through PubChem indicates that it is an irritant.[1] Researchers should handle the substance with the assumption that it poses an irritation risk.

GHS Hazard Classification

| Code | Hazard Statement | Classification |

| H315 | Causes skin irritation | Skin Irritant, Category 2 |

| H319 | Causes serious eye irritation | Eye Irritant, Category 2A |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |

Source:[1]

Safety and Handling Precautions

Based on the potential hazards, the following precautions should be taken when handling this compound.

Engineering Controls:

-

Handle in a well-ventilated place.[8]

-

If dust or aerosols are generated, use a local exhaust system.[9]

-

Ensure safety showers and eye wash stations are readily accessible.[9]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5]

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[5]

-

Respiratory Protection: If ventilation is inadequate or dust is formed, a dust respirator is recommended.[9]

Handling Procedures:

-

Avoid ingestion and inhalation.[5]

-

Prevent the formation of dust.[8]

-

Wash hands thoroughly after handling.[9]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][8]

-

Store away from incompatible materials such as strong oxidizing agents.[5]

Emergency Procedures

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[10]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation occurs.[10]

-

Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[10]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[10]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[5]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[10]

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment. Avoid dust formation.[5]

-

Environmental Precautions: Prevent the product from entering drains.[9]

-

Containment and Cleanup: Sweep up the material and place it into a suitable, closed container for disposal.[9]

Toxicology and Biological Activity

Mechanism of Action: The primary application of this compound is in peptide synthesis, where the benzoyl group protects the amine of d-alanine.[11] In biological systems, it can undergo hydrolysis to yield d-alanine and benzoic acid.[11]

Experimental Workflows

The following diagrams illustrate standardized workflows for handling this compound and making decisions on safety precautions in a laboratory setting.

References

- 1. This compound | C10H11NO3 | CID 91514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Benzoyl-DL-alanine | C10H11NO3 | CID 71002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Benzoyl-DL-alanine, 97+% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. Page loading... [guidechem.com]

- 5. N-BENZOYL-DL-ALANINE | 1205-02-3 [chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. 1205-02-3 CAS MSDS (N-BENZOYL-DL-ALANINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound [myskinrecipes.com]

- 9. Page loading... [guidechem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. N-Benzoyl-DL-alanine | High-Purity Reagent [benchchem.com]

Potential Research Applications of Benzoylated Amino Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the diverse research applications of benzoylated amino acids. These modified biomolecules serve as versatile tools in drug discovery, diagnostics, and fundamental biochemical research. By attaching a benzoyl group to the amino functionality of an amino acid, researchers can modulate their biological activity, enhance their utility as synthetic intermediates, or introduce unique properties for specialized applications. This guide covers their role as enzyme inhibitors, antimicrobial agents, and probes for studying molecular interactions, complete with quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.